Cas no 477857-51-5 (Pyrimidine, 4,5-dimethoxy-2-phenyl-)

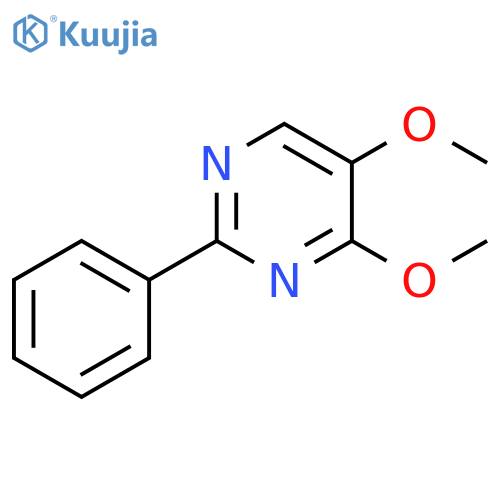

477857-51-5 structure

商品名:Pyrimidine, 4,5-dimethoxy-2-phenyl-

CAS番号:477857-51-5

MF:C12H12N2O2

メガワット:216.235882759094

MDL:MFCD02102305

CID:5225877

Pyrimidine, 4,5-dimethoxy-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4,5-dimethoxy-2-phenyl-

-

- MDL: MFCD02102305

- インチ: 1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3

- InChIKey: WEZMXXMSIFOFDN-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=NC=C(OC)C(OC)=N1

Pyrimidine, 4,5-dimethoxy-2-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A887952-1g |

4,5-Dimethoxy-2-phenylpyrimidine |

477857-51-5 | 90% | 1g |

$350.0 | 2023-03-17 | |

| abcr | AB299050-100 mg |

4,5-Dimethoxy-2-phenylpyrimidine; . |

477857-51-5 | 100mg |

€221.50 | 2023-04-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877379-1g |

4,5-Dimethoxy-2-phenylpyrimidine |

477857-51-5 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| abcr | AB299050-100mg |

4,5-Dimethoxy-2-phenylpyrimidine; . |

477857-51-5 | 100mg |

€283.50 | 2025-02-17 |

Pyrimidine, 4,5-dimethoxy-2-phenyl- 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

477857-51-5 (Pyrimidine, 4,5-dimethoxy-2-phenyl-) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477857-51-5)Pyrimidine, 4,5-dimethoxy-2-phenyl-

清らかである:99%

はかる:1g

価格 ($):315.0